

Application Notes and Protocols for TG-100435 in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-100435 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its primary targets include members of the Src family of kinases (Src, Lyn, Lck, Yes), as well as Abl and EphB4.[1] Given the critical role of Src family kinases in cell proliferation, survival, migration, and angiogenesis, **TG-100435** presents a promising therapeutic candidate for various pathologies, notably cancer and inflammatory diseases such as rheumatoid arthritis. These application notes provide detailed protocols for the use of **TG-100435** in common preclinical animal models.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of **TG-100435** is crucial for designing effective in vivo studies. A key metabolic feature of **TG-100435** is its conversion to a more potent N-oxide metabolite, TG100855, which is 2 to 9 times more active than the parent compound.[1] This conversion, mediated by flavin-containing monooxygenases, can significantly enhance the overall tyrosine kinase inhibition in animal models following oral administration.[1]

Table 1: Pharmacokinetic Parameters of **TG-100435** in Various Animal Models[1]



Parameter	Mouse	Rat	Dog
Oral Bioavailability (%)	74	23	11
Systemic Clearance (mL/min/kg)	20.1	12.7	14.5
Predominant Metabolite	TG100855 (N-oxide)	TG100855 (N-oxide)	TG100855 (N-oxide)
Systemic Exposure of TG100855 vs. TG- 100435 (Oral Dosing)	Not Reported	1.1-fold greater	2.1-fold greater

Application 1: Xenograft Mouse Model of Cancer

Src kinases are frequently overexpressed and activated in a variety of solid tumors, where they play a significant role in tumor progression and metastasis.[2] Inhibition of Src signaling has been shown to impede tumor growth and reduce metastasis in preclinical models.[1][3] The following protocol outlines the use of **TG-100435** in a subcutaneous xenograft mouse model.

Experimental Protocol: Subcutaneous Xenograft Model

- 1. Cell Culture and Implantation:
- Culture human cancer cell lines (e.g., colorectal, pancreatic, thyroid) in appropriate media until they reach 80-90% confluency.
- Harvest cells and resuspend in a sterile solution, such as a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 1-5 x 10⁶ cells per 100 μL.
- Subcutaneously inject 100 μL of the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).
- 2. Tumor Growth and Treatment Initiation:
- Monitor tumor growth regularly by caliper measurements.



 Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

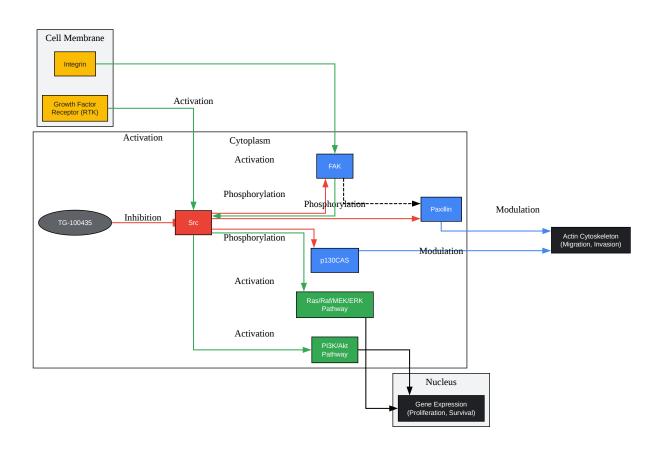
3. TG-100435 Administration:

- Dosage: Based on studies with the Src inhibitor dasatinib, a starting dose of 15-50 mg/kg/day for TG-100435 is recommended.[2][3]
- Formulation: Prepare **TG-100435** in a vehicle suitable for oral administration, such as corn oil or a solution of 0.5% hydroxypropyl methylcellulose and 0.2% Tween 80 in water.
- Administration: Administer the calculated dose once or twice daily via oral gavage.[2][3]
- Control Group: Administer the vehicle alone to the control group.
- Duration: Continue treatment for a predefined period, typically 21-28 days, or until tumors in the control group reach a predetermined endpoint.[2][3]
- 4. Monitoring and Endpoint Analysis:
- Monitor tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for downstream signaling molecules, immunohistochemistry for proliferation and apoptosis markers).

Signaling Pathway in Cancer

In cancer, Src kinase activation promotes cell survival, proliferation, invasion, and angiogenesis. **TG-100435**, by inhibiting Src, is expected to disrupt these pathways. A key downstream pathway involves the phosphorylation of Focal Adhesion Kinase (FAK) and paxillin, which are crucial for cell adhesion and migration.





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Src Signaling Pathway in Cancer Metastasis.



Application 2: Collagen-Induced Arthritis (CIA) Mouse Model

Src family kinases are implicated in the signaling pathways of various inflammatory cytokines and play a role in the activation of immune cells and synovial fibroblasts in rheumatoid arthritis. [4] Inhibition of Src has been shown to ameliorate arthritis in animal models. The following protocol details the use of **TG-100435** in a CIA mouse model.

Experimental Protocol: Collagen-Induced Arthritis

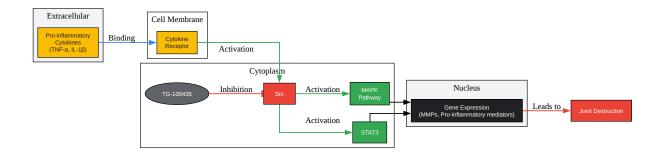
- 1. Induction of Arthritis:
- Use susceptible mouse strains such as DBA/1J.
- Prepare an emulsion of chicken type II collagen (2 mg/mL) in Complete Freund's Adjuvant (2 mg/mL M. tuberculosis).
- On day 0, administer an intradermal injection of 100 μL of the emulsion at the base of the tail.
- On day 21, administer a booster injection of 100 μL of type II collagen emulsified in Incomplete Freund's Adjuvant.
- 2. Onset of Arthritis and Treatment:
- Monitor mice for signs of arthritis (e.g., paw swelling, redness) starting from day 21.
- Once arthritis is established (clinical score > 4), randomize mice into treatment and control groups.
- 3. **TG-100435** Administration:
- Dosage: Based on a study using the Src inhibitor dasatinib in a rat CIA model, a dose of 5 mg/kg/day is a reasonable starting point for TG-100435 in mice.
- Formulation and Administration: Prepare and administer TG-100435 via oral gavage as described in the cancer model protocol.



- · Control Group: Administer vehicle only.
- Duration: Treat for 14-21 consecutive days.
- 4. Assessment of Arthritis:
- Score the severity of arthritis in each paw 2-3 times per week based on a scale of 0-4
 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the
 ankle/wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and
 ankylosis). The maximum score per mouse is 16.
- Measure paw thickness using a caliper.
- At the end of the study, collect paws for histological analysis of inflammation, cartilage damage, and bone erosion. Serum can be collected for cytokine analysis.

Signaling Pathway in Rheumatoid Arthritis

In rheumatoid arthritis, Src kinase is activated in synovial fibroblasts by pro-inflammatory cytokines like TNF- α and IL-1 β . This leads to the activation of downstream pathways such as MAPK and STAT3, resulting in the production of matrix metalloproteinases (MMPs) that contribute to joint destruction.





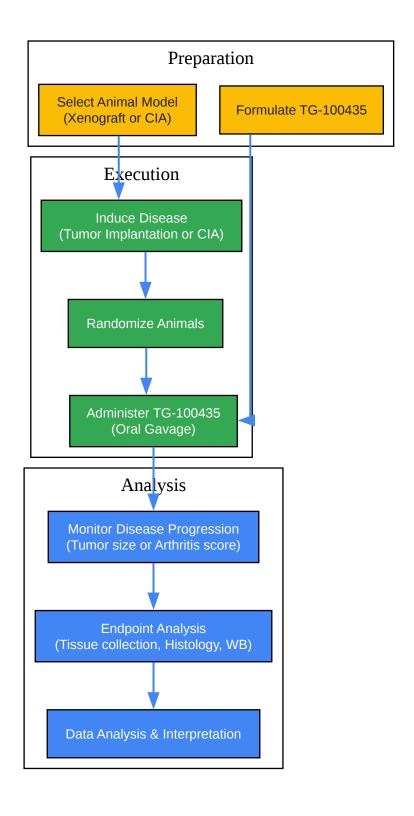
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Src Signaling in Rheumatoid Arthritis.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for conducting in vivo efficacy studies with **TG-100435**.





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General In Vivo Experimental Workflow.

Conclusion



These application notes provide a framework for utilizing **TG-100435** in preclinical cancer and rheumatoid arthritis models. The provided protocols are based on established methodologies for similar compounds and should be optimized for specific experimental conditions. The high oral bioavailability of **TG-100435** in mice makes it a suitable candidate for oral administration in these long-term efficacy studies. Careful consideration of the experimental design, including appropriate controls and endpoint analyses, is crucial for obtaining robust and interpretable data.

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- To cite this document: BenchChem. [Application Notes and Protocols for TG-100435 in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150180#using-tg-100435-in-animal-models]

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